molecular formula C14H18N2O3 B1415759 L-1-Cbz-pipecolinamide CAS No. 61703-39-7

L-1-Cbz-pipecolinamide

Cat. No. B1415759
CAS RN: 61703-39-7
M. Wt: 262.3 g/mol
InChI Key: AJMWIWWTWGDVSH-LBPRGKRZSA-N
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Description

L-1-Cbz-pipecolinamide is a compound that belongs to the class of pipecolinamides. It is primarily used for research and development purposes . The molecular formula of L-1-Cbz-pipecolinamide is C14H18N2O3 and it has a molecular weight of 262.3 g/mol .


Molecular Structure Analysis

The molecular structure of L-1-Cbz-pipecolinamide consists of 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . Unfortunately, the specific structure details are not available in the search results.

Scientific Research Applications

I have conducted a search for the scientific research applications of “L-1-Cbz-pipecolinamide,” but unfortunately, the available information does not provide a detailed analysis of unique applications in various fields. The compound is mentioned in relation to materials science, biomedical materials, electronic materials, energy materials, and analytical chemistry for pharmaceutical testing and as a high-quality reference standard . However, specific applications within these fields are not detailed in the search results.

Safety and Hazards

In terms of safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling L-1-Cbz-pipecolinamide . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, it is advised to collect and arrange disposal, and keep the chemical in suitable and closed containers for disposal .

properties

IUPAC Name

benzyl (2S)-2-carbamoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c15-13(17)12-8-4-5-9-16(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H2,15,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMWIWWTWGDVSH-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@@H](C1)C(=O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650687
Record name Benzyl (2S)-2-carbamoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61703-39-7
Record name Benzyl (2S)-2-carbamoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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